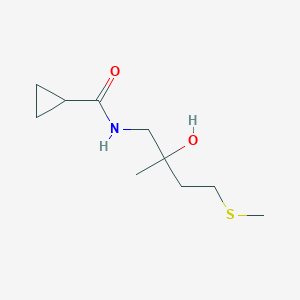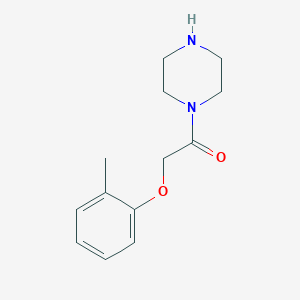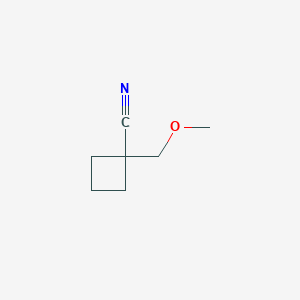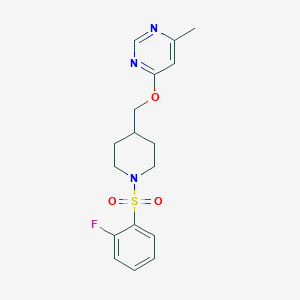
N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THFA-1, is a compound that has garnered interest in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
Herbicidal Activity
Research into nicotinamide derivatives has unveiled their potential in the development of herbicides. Some derivatives have demonstrated significant herbicidal activity against various species, such as bentgrass and duckweed, showcasing their potential for agricultural applications. For instance, certain N-(arylmethoxy)-2-chloronicotinamides, related in structure to nicotinic acid (niacin), have been designed and synthesized, exhibiting substantial herbicidal efficacy. This suggests a promising avenue for the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Antineoplastic Activities
Nicotinamide derivatives have also been explored for their antineoplastic (anti-cancer) activities. Preliminary screenings have indicated moderate activity against certain types of cancer, such as lymphoid leukemia and rat carcinoma. This demonstrates the potential of such compounds in the field of cancer research, where they could serve as the basis for developing new anticancer drugs (W. Ross, 1967).
Antiprotozoal Activity
Investigations into the antiprotozoal activities of nicotinamide derivatives, particularly against diseases such as trypanosomiasis and malaria, have yielded promising results. Compounds like 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine have shown significant efficacy in vitro and in vivo against Trypanosoma b.rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (M. Ismail et al., 2003).
Antimicrobial Properties
The synthesis of new nicotinamide derivatives has expanded to include compounds with notable antimicrobial properties. For example, 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have shown in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. This underscores the utility of nicotinamide derivatives in developing new antimicrobial agents (N. Patel & Faiyazalam M. Shaikh, 2010).
Biochemical Processes and Disease Treatment
Nicotinamide plays a critical role in cellular energy metabolism, influencing oxidative stress and modulating pathways related to cellular survival and death. Its impact on immune system dysfunction, diabetes, aging-related diseases, and its cytoprotective properties make it a vital compound for clinical care. Nicotinamide's mechanism involves sirtuins, forkhead transcription factors, and other cellular pathways, offering insights into its therapeutic potential for a variety of diseases (K. Maiese et al., 2009).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-4-3-12(18)8-14(15)20-17(21)11-2-5-16(19-9-11)24-13-6-7-23-10-13/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVKNCWKVYALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B2715346.png)
![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/no-structure.png)


![4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2715351.png)
![7-acetyl-2-((4-bromobenzyl)thio)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2715352.png)
![N-isopropyl-2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2715353.png)
![[4-[(2-Chloro-6-fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2715354.png)